molecular formula C13H16O4 B11926484 4-Allyl-2,6-dimethoxyphenyl acetate CAS No. 29540-11-2

4-Allyl-2,6-dimethoxyphenyl acetate

Cat. No.: B11926484
CAS No.: 29540-11-2
M. Wt: 236.26 g/mol
InChI Key: FDYLVSINANJYBC-UHFFFAOYSA-N
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Description

4-Allyl-2,6-dimethoxyphenyl acetate is an organic compound belonging to the class of phenyl acetates It is characterized by the presence of an allyl group and two methoxy groups attached to a phenyl ring, which is further esterified with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2,6-dimethoxyphenyl acetate typically involves the esterification of 4-Allyl-2,6-dimethoxyphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2,6-dimethoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted phenyl acetates.

Scientific Research Applications

4-Allyl-2,6-dimethoxyphenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4-Allyl-2,6-dimethoxyphenyl acetate involves its interaction with various molecular targets. The compound can modulate enzyme activity, particularly those involved in oxidative stress pathways. It may also interact with cellular receptors, leading to changes in signal transduction and gene expression. These interactions contribute to its observed biological effects, such as antioxidant and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

    4-Allyl-2,6-dimethoxyphenol: Shares a similar structure but lacks the acetate group.

    Eugenol: Contains an allyl group and a methoxy group but differs in the position of the functional groups.

    Isoeugenol: Similar to eugenol but with a different configuration of the double bond.

Uniqueness

4-Allyl-2,6-dimethoxyphenyl acetate is unique due to the presence of both methoxy groups and an acetate ester, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

29540-11-2

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(2,6-dimethoxy-4-prop-2-enylphenyl) acetate

InChI

InChI=1S/C13H16O4/c1-5-6-10-7-11(15-3)13(17-9(2)14)12(8-10)16-4/h5,7-8H,1,6H2,2-4H3

InChI Key

FDYLVSINANJYBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)CC=C)OC

Origin of Product

United States

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